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molecular formula C5H3ClFN B1582542 2-Chloro-6-fluoropyridine CAS No. 20885-12-5

2-Chloro-6-fluoropyridine

Cat. No. B1582542
M. Wt: 131.53 g/mol
InChI Key: LXOHKRGLGLETIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

Diisopropylamine (1.14 ml, 8.0 mmol) was taken up in 8 mL tetrahydrofuran and cooled to −78° C. n-Buyllithium (4.8 ml, 7.6 mmol) was added dropwise. The flask was then warmed to 0° C. in an ice bath and stirred for 30 minutes. The reaction mixture was then added dropwise to a cooled (−78° C.) solution of 2-chloro-6-fluoropyridine (1.0 g, 7.60 mmol) in tetrahydrofuran (25.3 ml). The reaction mixture was stirred at −78° C. for one hour. Dimethylformamide (0.88 ml, 11.4 mmol) was added dropwise and the mixture was stirred an additional 2 hours at −78° C. The reaction was quenched via the addition of 1N aqueous hydrochloric acid and allowed to warm to room temperature. The resulting biphasic mixture was extracted twice with ethyl acetate. The combined organics were dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude residue was purified by flash chromatography (silica, 0-17% ethyl acetate/hexanes) to afford the title compound.
Quantity
1.14 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
25.3 mL
Type
solvent
Reaction Step Three
Quantity
0.88 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[N:15]=1.CN(C)[CH:23]=[O:24]>O1CCCC1>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([CH:23]=[O:24])=[C:16]([F:20])[N:15]=1

Inputs

Step One
Name
Quantity
1.14 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)F
Name
Quantity
25.3 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.88 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
The reaction mixture was then added dropwise to
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred an additional 2 hours at −78° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched via the addition of 1N aqueous hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting biphasic mixture was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (silica, 0-17% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=C(C=O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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